2,4-Dichloro-6,7,8-trimethoxyquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10Cl2N2O3 |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
2,4-dichloro-6,7,8-trimethoxyquinazoline |
InChI |
InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)14-11(13)15-10(5)12/h4H,1-3H3 |
InChI Key |
HWWHFNPXISVYOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)Cl)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline
General Synthetic Strategies for Dihaloquinazolines
The synthesis of 2,4-dihaloquinazolines, including the target compound, typically follows a two-stage process: first, the construction of the core quinazoline (B50416) ring system, followed by the introduction of halogen atoms at the 2- and 4-positions.
Cyclization Reactions for Quinazoline Core Formation
The foundational step in synthesizing the precursor for 2,4-Dichloro-6,7,8-trimethoxyquinazoline is the formation of the 6,7,8-trimethoxyquinazoline-2,4(1H,3H)-dione ring. This heterocyclic core is generally assembled from appropriately substituted anthranilic acid derivatives. A common and effective method involves the cyclocondensation of a substituted 2-aminobenzoic acid with a source of carbonyl groups, such as urea (B33335) or potassium cyanate (B1221674).
For the specific precursor to the title compound, the synthesis would commence with 2-amino-3,4,5-trimethoxybenzoic acid. The reaction of this anthranilic acid derivative with potassium cyanate in an aqueous or acetic acid medium leads to an intermediate urea, which then undergoes intramolecular cyclization upon heating or changes in pH to furnish 6,7,8-trimethoxyquinazoline-2,4(1H,3H)-dione. This dione (B5365651) exists in equilibrium with its tautomeric form, 2,4-dihydroxy-6,7,8-trimethoxyquinazoline.
Halogenation Techniques for the 2,4-Positions of the Quinazoline Ring
The conversion of a quinazoline-2,4-dione to its corresponding 2,4-dichloro derivative is a crucial transformation. This is most commonly achieved through a deoxychlorination reaction using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose, often used in large excess to serve as both the reagent and the solvent. derpharmachemica.comgoogle.com
The reaction mechanism involves the tautomeric dihydroxy form of the quinazoline-2,4-dione. The hydroxyl groups at positions 2 and 4 are converted into better leaving groups through phosphorylation by POCl₃. nih.gov Subsequent nucleophilic attack by chloride ions, present in the POCl₃ medium, displaces the phosphate (B84403) esters to yield the stable, aromatic 2,4-dichloroquinazoline (B46505) ring. nih.gov The reaction is typically conducted at reflux temperature to ensure complete conversion. derpharmachemica.com The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), or a polar aprotic solvent like N,N-dimethylformamide (DMF), can accelerate the reaction. derpharmachemica.comgoogle.com
Specific Synthetic Routes to this compound
The established general methodologies are directly applicable to the specific synthesis of the title compound.
Preparation from 6,7,8-trimethoxyquinazolin-2,4-diones or Related Precursors
The primary and most direct route to this compound is the chlorination of its precursor, 6,7,8-trimethoxyquinazoline-2,4(1H,3H)-dione (CAS 30896-98-1). The precursor dione is heated under reflux in an excess of phosphorus oxychloride. A catalytic quantity of a base like N,N-dimethylaniline is often included to facilitate the reaction. derpharmachemica.com After several hours at reflux, the excess POCl₃ is removed under reduced pressure, and the crude product is isolated by carefully pouring the reaction mixture into ice water, which precipitates the solid this compound.
The reaction proceeds as follows:
6,7,8-trimethoxyquinazoline-2,4(1H,3H)-dione + POCl₃ (excess) --(Reflux, cat. Base)--> this compound
Optimization of Reaction Conditions and Yields for Academic Synthesis
For laboratory-scale synthesis, several parameters can be optimized to improve yield and purity while minimizing reaction time. The choice of catalyst and solvent, reaction temperature, and work-up procedure are critical.
Patented procedures for analogous compounds, such as 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), have shown that using N,N-dimethylformamide (DMF) can significantly shorten reaction times compared to N,N-dimethylaniline. google.com Furthermore, controlling the temperature during the addition of reagents and the subsequent reflux is crucial for preventing the formation of side products. nih.gov A detailed study on the chlorination of quinazolones with POCl₃ revealed that the reaction occurs in two stages: an initial, base-mediated phosphorylation at lower temperatures, followed by an acid-mediated chlorination upon heating to 70-90 °C. nih.gov Careful control of this temperature profile can lead to cleaner reactions and higher yields.
Table 1: Representative Reaction Conditions for Chlorination of Quinazolinediones
| Reagent | Catalyst/Additive | Solvent | Temperature | Typical Reaction Time | Reference |
| POCl₃ | N,N-Dimethylaniline | None (POCl₃ as solvent) | Reflux | 5 h | derpharmachemica.com |
| POCl₃ | N,N-Dimethylformamide (DMF) | None (POCl₃ as solvent) | Reflux | 4 h | google.com |
| POCl₃ / PCl₅ | None | None | Reflux | 1-3 h | mdpi.com |
| SOCl₂ | DMF (catalytic) | Toluene | Reflux | 2 h | researchgate.net |
Derivatization Chemistry of this compound
This compound is a valuable synthetic intermediate due to the differential reactivity of its two chlorine atoms, which allows for selective and sequential functionalization. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This enhanced reactivity is attributed to greater electron withdrawal from the C4 position by the adjacent nitrogen atom (N3) of the pyrimidine (B1678525) ring. nih.gov
This reactivity difference enables the regioselective synthesis of a wide array of 4-substituted-2-chloro-6,7,8-trimethoxyquinazolines. A variety of nucleophiles, particularly primary and secondary amines, can be introduced at the C4 position under relatively mild conditions, such as heating in a suitable solvent like isopropanol, ethanol, or dioxane, often in the presence of a non-nucleophilic base like DIPEA to scavenge the HCl byproduct. derpharmachemica.comnih.gov
Subsequent substitution of the less reactive C2 chlorine atom is also possible but typically requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile. This stepwise approach allows for the controlled synthesis of diverse 2,4-disubstituted quinazoline derivatives.
Table 2: Examples of Derivatization Reactions on the 2,4-Dichloroquinazoline Scaffold
| Position | Nucleophile | Reagents/Conditions | Product Type | Reference |
| C4 | Anilines | Isopropanol, Reflux, 6 h | 4-Anilino-2-chloroquinazolines | derpharmachemica.com |
| C4 | Aliphatic/Benzylic amines | Dioxane, DIPEA, 80 °C, 12 h | 4-(Alkyl/Benzyl)amino-2-chloroquinazolines | nih.gov |
| C2 | Secondary amines (e.g., pyrrolidine) | n-Butanol, DIPEA, 180 °C (microwave) | 2,4-Diaminoquinazolines | (Post-C4 substitution) |
| C4 & C2 | Hydrazine Hydrate | Reflux, 8 h | 2,4-Dihydrazinoquinolines | mdpi.com |
Nucleophilic Substitution Reactions at C-2 and C-4 Positions of the Quinazoline Scaffold
The quinazoline scaffold, particularly when substituted with two chlorine atoms at the C-2 and C-4 positions, is highly susceptible to nucleophilic attack. The two chloro-substituents are not equally reactive. The chlorine atom at the C-4 position is significantly more labile and prone to displacement by nucleophiles than the chlorine at the C-2 position. nih.govnih.govacs.org This differential reactivity is a key feature exploited in the sequential synthesis of disubstituted quinazolines. acs.org
The enhanced reactivity of the C-4 position is attributed to the electronic influence of the adjacent heterocyclic nitrogen atom (N-3), which activates the C-4 carbon for nucleophilic attack. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for nucleophilic substitution. This inherent electronic property allows for the initial substitution to occur selectively at this position under mild reaction conditions. Subsequent substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures or the presence of a strong acid or catalyst to activate the less reactive site. acs.org
Introduction of Diverse Chemical Moieties (e.g., Aryl Amines, Heterocyclic Rings, Selenocyanates)
The reactive nature of the C-4 chloro group in 2,4-dichloroquinazoline derivatives facilitates the introduction of a wide array of chemical moieties. This versatility has been extensively utilized to synthesize compounds with varied structural features.
Aryl Amines: The reaction of this compound and its analogs with various primary and secondary aryl amines is a well-established method for producing 4-aminoquinazoline derivatives. These reactions are typically carried out by heating the dichloroquinazoline with the appropriate aniline (B41778) derivative in a suitable solvent, such as isopropanol. mdpi.com The reaction proceeds regioselectively to yield the 2-chloro-4-(arylamino)quinazoline product.
| Reactant 1 | Nucleophile | Conditions | Product | Reference |
| 2,4-dichloroquinazoline | 3-aminopiperidine-2,6-dione | Isopropanol, Et₃N, reflux | 3-((2-Chloroquinazolin-4-yl)amino)piperidine-2,6-dione | mdpi.com |
| 2,4-dichloroquinazoline | Benzohydrazide | Isopropanol, TEA, rt, 48h | N′-(2-Chloroquinazolin-4-yl)benzohydrazide | mdpi.com |
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | Isopropanol, reflux, 6h | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives | nih.gov |
Heterocyclic Rings: Nitrogen-containing heterocyclic compounds, acting as secondary amines, are also common nucleophiles for substitution at the C-4 position. Saturated heterocycles like morpholine (B109124) and piperidine (B6355638) react readily with 2,4-dichloroquinazoline under basic conditions to afford the corresponding 4-heterocyclyl-substituted quinazolines. mdpi.comdndi.orggoogle.com These reactions demonstrate the broad applicability of this synthetic route for incorporating diverse cyclic structures.
| Reactant 1 | Nucleophile | Conditions | Product | Reference |
| 2,4-dichloroquinazoline | Morpholine | Basic conditions | 4-(2-Chloroquinazolin-4-yl)morpholine | mdpi.comresearchgate.net |
| 2,4-dichloroquinazoline | Protected 4-aminopiperidine | - | 4-(4-aminopiperidin-1-yl)-2-chloroquinazoline | acs.org |
| 2-chloroquinazolinone | Piperidine | NaHCO₃, heat | 2-(Piperidin-1-yl)quinazolin-4(3H)-one | dndi.org |
| 2,4-dichloroquinazoline | 4-(2-aminoethyl)morpholine | - | 2-Chloro-N-(2-morpholinoethyl)quinazolin-4-amine | acs.org |
Selenocyanates: The direct nucleophilic substitution of a chloro group on the 2,4-dichloroquinazoline scaffold with a selenocyanate (B1200272) (SeCN⁻) anion is not extensively documented in the available literature. While methods exist for the selenocyanation of various electron-rich heterocycles, specific examples detailing the SNAr reaction on this particular substrate are sparse. researchgate.netresearchgate.net General methodologies for nucleophilic selenocyanation often involve converting halides to selenocyanates using reagents generated from sources like selenium dioxide and malononitrile, but their application to this compound has not been specifically reported. researchgate.net
Regioselectivity and Stereoselectivity in Derivatization Pathways
Regioselectivity: The derivatization of 2,4-dichloroquinazoline is characterized by high regioselectivity. As previously noted, the initial nucleophilic substitution overwhelmingly occurs at the C-4 position. nih.govnih.gov This pronounced preference is a consistent theme across a wide range of nucleophiles, including various amines, and under diverse reaction conditions. acs.orgmdpi.com The selective substitution at C-4 is a direct consequence of the electronic properties of the quinazoline ring, where the C-4 carbon is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 carbon. nih.gov This predictable regioselectivity is a powerful tool in synthetic chemistry, as it allows for the controlled, stepwise functionalization of the quinazoline core, enabling the synthesis of specific isomers without the need for complex purification of regioisomeric mixtures.
Stereoselectivity: The scientific literature sourced for this article does not provide specific examples of stereoselective derivatization pathways originating from the achiral this compound. The nucleophilic aromatic substitution reactions discussed are performed on a planar, achiral heterocyclic system. Stereoselectivity would typically arise if a chiral nucleophile were used, leading to diastereomeric products, or if a chiral center were generated in a subsequent reaction step. However, investigations focusing on such stereoselective transformations for this specific compound were not found.
Advanced Spectroscopic and Analytical Characterization of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of organic compounds.
For 2,4-Dichloro-6,7,8-trimethoxyquinazoline , a 1H NMR spectrum would be expected to show distinct signals corresponding to the aromatic proton and the protons of the three methoxy (B1213986) groups. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet), and integration of each signal would confirm the proton environment.
A 13C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbons of the quinazoline (B50416) core, the methoxy groups, and those bearing chloro-substituents.
Table 3.1.1: Hypothetical 1H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic H |
| Data not available | Data not available | Data not available | -OCH3 |
| Data not available | Data not available | Data not available | -OCH3 |
Table 3.1.2: Hypothetical 13C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| Data not available | Quinazoline Core Carbons |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C11H10Cl2N2O3, the expected exact mass would be determined. The resulting mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms (35Cl and 37Cl). Fragment analysis would reveal information about the stability of different parts of the molecule.
Table 3.2.1: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methoxy groups, C=N and C=C stretching of the quinazoline ring, C-O stretching of the methoxy ethers, and C-Cl stretching.
Table 3.3.1: Hypothetical IR Absorption Bands for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
|---|---|---|
| Data not available | Data not available | Aromatic C-H Stretch |
| Data not available | Data not available | Aliphatic C-H Stretch (-OCH3) |
| Data not available | Data not available | C=N/C=C Ring Stretch |
| Data not available | Data not available | C-O Stretch (Aryl Ether) |
X-ray Crystallography for Precise Three-Dimensional Solid-State Structure Determination
Table 3.4.1: Hypothetical Crystal Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
Chromatographic Techniques for Purity Assessment and Isolation in Research Settings (e.g., HPLC, Column Chromatography)
Chromatographic methods are fundamental for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of a sample of this compound. A specific method would be developed, defining the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Column chromatography would be employed for the purification of the compound on a larger scale.
Table 3.5.1: Hypothetical HPLC Purity Analysis Conditions for this compound
| Parameter | Condition |
|---|---|
| Column | Data not available |
| Mobile Phase | Data not available |
| Flow Rate | Data not available |
| Detection Wavelength | Data not available |
Structure Activity Relationship Sar Studies of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline Derivatives
Influence of Halogen Substitutions (Chloro) on Biological Interactions and Scaffold Reactivity
The presence of chloro groups at the C-2 and C-4 positions of the 6,7,8-trimethoxyquinazoline core significantly impacts the molecule's reactivity and biological interactions. The chlorine atoms are good leaving groups, making these positions susceptible to nucleophilic substitution, which is a key strategy in the synthesis of diverse quinazoline (B50416) derivatives.
The reactivity of the C-4 chloro substituent is notably enhanced due to the α-nitrogen effect, making it more activated than other positions on the quinazoline ring. mdpi.comresearchgate.net This heightened reactivity allows for selective substitution at the C-4 position, often without the need for specialized or expensive ligands in cross-coupling reactions. mdpi.com In dihalogenated quinazolines, the general order of reactivity for halogens in metal-catalyzed C-C bond formation is C-I > C-Br >> C-Cl. mdpi.com However, the C-4 chloro group in 4-chloroquinazoline (B184009) derivatives is highly activated, and oxidative addition of Pd(0) to the C(4)-Cl bond can occur readily at room temperature. mdpi.com
From a biological interaction perspective, halogen substitutions can increase the binding affinity of quinazoline derivatives to target proteins. Studies on other quinazoline series have shown that substitution with halogen atoms in the benzene (B151609) ring can enhance interactions with proteins like human serum albumin (HSA), with binding affinity increasing with the atomic number of the halogen. mdpi.comresearchgate.net This is often attributed to the formation of halogen bonds and increased hydrophobic interactions. nih.gov For instance, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, halogen substitution increased the interaction with HSA, primarily through hydrophobic forces. mdpi.comresearchgate.net
Impact of Trimethoxy Substituents at C-6, C-7, and C-8 on the Activity Profiles of Quinazoline Derivatives
The trimethoxy substitution pattern at positions C-6, C-7, and C-8 of the quinazoline ring is a critical determinant of the biological activity of these derivatives. These electron-donating groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the compounds.
In the context of anticancer activity, particularly as epidermal growth factor receptor (EGFR) inhibitors, the presence and positioning of methoxy (B1213986) groups are crucial. A series of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives were synthesized and evaluated for their antitumor activities. nih.gov One compound from this series, Tg11, demonstrated potent inhibition of SGC7901 gastric cancer cell proliferation, with an IC50 value of 0.434 μM, which was more effective than the standard drug epirubicin. nih.gov This activity was linked to the inhibition of the ERK1/2 signaling pathway. nih.gov
Similarly, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds also exhibited significant anticancer activities. nih.gov Certain compounds from this series strongly inhibited ERK1/2 phosphorylation induced by EGF and showed potent activity against various cancer cell lines, including PC3, BGC823, and Bcap37. nih.gov The trimethoxy substitution pattern is believed to enhance binding to the ATP-binding pocket of EGFR and other kinases.
The electronic effect of the methoxy groups, being electron-donating, increases the electron density of the quinazoline ring, which can influence hydrogen bonding and other non-covalent interactions with the target protein. The steric bulk of the methoxy groups also plays a role in defining the conformational preferences of the molecule, which can impact target binding.
Structure-Activity Relationships of Substituents at C-2 and C-4 Positions of the Quinazoline Ring
The C-2 and C-4 positions of the quinazoline ring are pivotal for modulating the biological activity of its derivatives. The high reactivity of the chloro groups in 2,4-dichloro-6,7,8-trimethoxyquinazoline allows for the introduction of a wide variety of substituents at these positions, leading to diverse SAR profiles.
The introduction of aromatic and heterocyclic moieties at the C-2 and C-4 positions has been a successful strategy in developing potent quinazoline-based inhibitors. For instance, the substitution of an aniline (B41778) moiety at the C-4 position is a common feature in many EGFR inhibitors. nih.gov SAR studies have shown that the nature of the aniline substituent significantly influences the selectivity and potency of these compounds. nih.gov
In a study of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives, various substituted anilines were introduced at the C-4 position. nih.gov The results indicated that the type and position of the substituent on the aniline ring were critical for antitumor activity. For example, compound Tg11, with a specific substituted aniline at C-4, showed the highest potency. nih.gov
The development of a lipophilic character at the C-4 position of the quinazoline ring is often desired for novel inhibitory affinity. frontiersin.orgnih.gov
The steric and electronic properties of substituents at the C-2 and C-4 positions play a crucial role in determining the binding affinity and selectivity of quinazoline derivatives.
Steric Effects: The size and shape of the substituents can dictate how well the molecule fits into the binding pocket of a target protein. nih.gov Large, bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide enough surface area for strong van der Waals interactions. nih.govnih.gov For instance, in a study of other benzenesulfonamide (B165840) analogs, substituents at position 2 of a benzene ring contributed steric bulk that allowed the ligand to more tightly occupy the space of the binding pocket, increasing the strength and number of van der Waals interactions. nih.gov
Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) influences the charge distribution across the quinazoline scaffold. rsc.org This can affect the strength of hydrogen bonds, π-π stacking interactions, and other electrostatic interactions with the target protein. nih.gov For example, electron-rich substituents on the quinazoline ring are known to assist in potency against bacteria. frontiersin.orgnih.gov The electronic effect of a substituent at the C-2 position can influence the polarity of the C-4, N-3 double bond, which in turn affects covalent hydration. rsc.org
A balance between steric and electronic effects is often necessary to achieve optimal biological activity.
Conformation-Activity Relationships in Developed Quinazoline Derivatives
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformation-activity relationship studies aim to understand how the spatial arrangement of different parts of the molecule affects its biological activity.
The planarity of the quinazoline ring system itself can be influenced by bulky substituents, which may lead to puckering or twisting of the ring. Such conformational changes can have a profound impact on the molecule's ability to bind to its target.
Molecular Mechanisms and Biological Targets of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline Derivatives in Vitro and Preclinical Research
Enzyme Inhibition Mechanisms and Specificity Studies
The quinazoline (B50416) scaffold is a foundational structure in medicinal chemistry, leading to derivatives that interact with a wide array of biological targets. Research into analogues of 2,4-dichloro-6,7,8-trimethoxyquinazoline has revealed significant potential for enzyme inhibition across various families, including protein kinases and cholinesterases.
The quinazoline core is a well-established pharmacophore for developing tyrosine kinase inhibitors (TKIs). mdpi.com Many derivatives function as small molecule inhibitors that bind reversibly to the ATP-binding site of the enzyme, thereby blocking its catalytic activity. mdpi.com This mechanism is central to the action of several approved anticancer drugs like gefitinib (B1684475) and erlotinib. mdpi.com
Research on 4-anilinoquinazoline (B1210976) compounds, in particular, has been extensive. nih.gov The compound 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, a close analogue to the subject compound's core structure, is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 0.025 nM. acs.org Structure-activity relationship (SAR) studies of this and related compounds reveal an unusually steep correlation, where minor structural modifications can lead to significant changes in potency. acs.org For instance, the diethoxy derivative, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, demonstrated an even greater potency with an IC50 of 0.006 nM, making it one of the most powerful EGFR tyrosine kinase inhibitors reported. acs.org This suggests that certain substitutions on the quinazoline ring can induce a conformational change in the receptor upon binding, enhancing inhibitory activity beyond simple additive effects. acs.org Some quinazoline derivatives have been developed as multi-kinase inhibitors, targeting not only EGFR but also VEGFR-2, FGFR-1, PDGFRβ, Abl1, and Src at submicromolar concentrations. mdpi.comnih.gov
Table 1: Tyrosine Kinase Inhibition by Select Quinazoline Analogues
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) | EGFR | 0.025 nM | acs.org |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 nM | acs.org |
| Compound 2 (a 4-biphenylaminoquinazoline) | EGFR, FGFR-1, PDGFRβ, Abl1, Src | Submicromolar concentrations | nih.gov |
Derivatives of the quinazoline scaffold have been investigated for their ability to inhibit cholinesterase enzymes, key targets in the management of neurodegenerative diseases like Alzheimer's disease. elsevierpure.comnih.govnih.gov A study of 3,4-dihydroquinazoline derivatives showed that while most compounds had weak inhibitory activity against acetylcholinesterase (AChE), they were potent inhibitors of butyrylcholinesterase (BChE). elsevierpure.comnih.gov Two compounds in particular, 8b and 8d, exhibited IC50 values of 45 nM and 62 nM against BChE, respectively, and demonstrated a high degree of selectivity for BChE over AChE. elsevierpure.com Molecular docking studies suggest these derivatives bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE, consistent with their observed non-competitive or mixed-type inhibition kinetics. elsevierpure.comnih.gov
Further research into rationally designed quinazoline derivatives has identified compounds with balanced and significant inhibitory effects against both human cholinesterase (hChE) and human β-secretase (hBACE-1), another key enzyme in Alzheimer's pathology. nih.gov One such derivative, compound AV-2, was found to effectively displace propidium (B1200493) iodide from the AChE-PAS and also prevented AChE-induced amyloid-β aggregation, highlighting the multi-target potential of this chemical class. nih.gov
Table 2: Butyrylcholinesterase (BChE) Inhibition by 3,4-Dihydroquinazoline Derivatives
| Compound | BChE IC50 | Selectivity (BChE vs. AChE) | Reference |
|---|---|---|---|
| 8b | 45 nM | 146-fold | elsevierpure.com |
| 8d | 62 nM | 161-fold | elsevierpure.com |
NAD(P)H: quinone oxidoreductase 1 (NQO1) is a crucial cytoprotective enzyme that detoxifies reactive quinones and protects cells from oxidative stress. isciii.esnih.gov Certain quinazoline derivatives have been identified as potent inducers of NQO1 activity. researchgate.netresearchgate.net The mechanism of induction often involves the Keap1-Nrf2 pathway, a primary regulator of cellular antioxidant responses. researchgate.net
Molecular docking studies have shown that anilinoquinazoline (B1252766) derivatives can potentially interact with the Kelch domain of Keap1, disrupting the Keap1-Nrf2 protein-protein interaction. researchgate.net This disruption prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and enhance the expression of antioxidant genes, including NQO1. researchgate.net In a series of novel anilinoquinazolines, one compound, 1,5-dimethyl-2-phenyl-4-(2-phenylquinazolin-4-ylamino)-1,2-dihydropyrazol-3-one (compound 9), was the most potent NQO1 inducer, showing a high number of interactions with key amino acids in the Keap1 binding pocket. researchgate.net Similarly, quinazoline sulfonamide derivatives have also been shown to induce NQO1 activity, with one compound doubling enzyme activity at a concentration of 5.2 µM. researchgate.net
Aldosterone (B195564) synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final step in aldosterone production. nih.gov Inhibition of this enzyme is a therapeutic strategy for cardiovascular disorders. nih.govresearchgate.net A review of the literature indicates that while various heterocyclic scaffolds have been explored as CYP11B2 inhibitors, the quinazoline class is not a prominently reported inhibitor of this specific enzyme. nih.govdrugbank.comfigshare.com Research in this area has largely focused on other structures, such as pyridine-substituted 3,4-dihydro-1H-quinolin-2-ones and pyrimidine-based compounds, which have demonstrated high potency and selectivity for CYP11B2. nih.govdrugbank.com
Cellular Pathway Modulation and Mechanistic Investigations
Beyond direct enzyme inhibition, quinazoline derivatives modulate fundamental cellular processes, with a significant body of research focusing on their interaction with the microtubule network.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target in cancer chemotherapy. mdpi.com The quinazoline scaffold has given rise to compounds that can either inhibit or, less commonly, promote tubulin polymerization.
Many quinazoline derivatives act as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest, typically in the G2/M phase. mdpi.comresearchgate.netmdpi.com These compounds often exert their effect by binding to the colchicine (B1669291) site on β-tubulin. nih.govresearchgate.net For example, a series of 4-biarylaminoquinazoline analogues were found to be potent tubulin polymerization inhibitors, with some showing activity comparable to the natural product combretastatin (B1194345) A-4. nih.gov Molecular modeling has helped to rationalize the structure-activity relationships, indicating that it is possible to design quinazoline-based molecules that are either dual tyrosine kinase/tubulin inhibitors or selective tubulin inhibitors. nih.gov
Conversely, research has also identified quinazoline derivatives that act as tubulin polymerization promoters. rsc.org A study of twelve 2,4-bis-substituted quinazolines found that one compound, A4V-3, displayed significant tubulin polymerization-enhancing potential. rsc.org This promotion of microtubule assembly also leads to G2/M phase arrest and induces mitochondria-mediated apoptosis, demonstrating that disruption of microtubule dynamics, whether by inhibition or promotion, is a viable mechanism for anticancer activity. rsc.org
Table 3: Activity of Quinazoline Derivatives on Tubulin Polymerization
| Compound Class | Mechanism | Binding Site | Cellular Effect | Reference |
|---|---|---|---|---|
| 4-Biarylaminoquinazolines | Inhibition | Colchicine site | Cell cycle arrest | nih.gov |
| Quinazoline-4-tetrahydroquinolines | Inhibition | Colchicine site | G2/M phase arrest, apoptosis | researchgate.net |
| Fluoroquinazolinones | Inhibition | Not specified | Mitotic division arrest | mdpi.com |
| 2,4-Bis-substituted quinazolines (e.g., A4V-3) | Promotion | Not specified | G2/M phase arrest, apoptosis | rsc.org |
Cell Cycle Arrest Induction in Cancer Cell Lines (e.g., G2/M Phase Arrest)
Derivatives of the quinazoline scaffold have been identified as potent modulators of the cell cycle, a critical process in cancer cell proliferation. In preclinical research, certain quinazoline analogues demonstrate the ability to halt cancer cell division at the G2/M checkpoint, preventing the cells from entering mitosis and thus inhibiting tumor growth.
One such derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (known as DW-8), was shown to induce cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. researchgate.net Similarly, another study on novel 3-methyl-quinazolinone derivatives identified a compound, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (compound 5k), that effectively arrests A549 lung cancer cells in the G2/M phase. nih.gov The mechanism underlying this G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For instance, studies on other compounds that induce G2/M arrest show a decrease in the levels of Cyclin B1 and phosphorylation of Cdc2, which are essential for the transition from G2 to M phase. nih.gov By disrupting the function of these regulatory proteins, quinazoline derivatives can effectively pause the cell division process in cancerous cells.
Table 1: Effect of Quinazoline Derivatives on Cell Cycle Progression
| Compound | Cell Line | Effect | Source(s) |
|---|---|---|---|
| DW-8 | SW620 (Colorectal Cancer) | G2 phase arrest | researchgate.net |
| Compound 5k | A549 (Lung Cancer) | G2/M phase arrest | nih.gov |
Apoptosis Induction Pathways (e.g., Mitochondria-mediated Apoptosis)
Beyond halting cell division, quinazoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. A primary mechanism for this is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway. This pathway is a crucial target in cancer therapy as it eliminates malignant cells from the body.
Research on the 6,7-dimethoxyquinazoline (B1622564) derivative DW-8 in SW620 colon cancer cells revealed its capability to trigger this intrinsic pathway. researchgate.net The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which disrupts the mitochondrial membrane potential. researchgate.net This disruption leads to the activation of a cascade of enzymes known as caspases. Specifically, DW-8 was found to activate caspase-9, the initiator caspase for the intrinsic pathway, which in turn activates the executioner caspases, caspase-3 and caspase-7. researchgate.net The activation of these executioner caspases leads to the final stages of apoptosis, including nuclear fragmentation and the formation of apoptotic bodies. researchgate.net This mitochondria-dependent mechanism is a key component of the anticancer activity observed for these compounds. researchgate.net
Inhibition of β-Amyloid Aggregation and Related Neurodegenerative Pathways (for relevant quinazolines)
The quinazoline scaffold has also been explored for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, which is characterized by the aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques. researchgate.net Certain 2,4-disubstituted quinazoline derivatives have emerged as potent inhibitors of this aggregation process in preclinical studies. mdpi.comcapes.gov.br
Structure-activity relationship studies on a library of isomeric 2,4-diaminoquinazolines identified specific compounds with significant anti-aggregation potential for both Aβ40 and Aβ42 isoforms. mdpi.com Notably, compound 3k (N⁴-(4-bromobenzyl)quinazoline-2,4-diamine) was found to be a highly potent inhibitor of Aβ40 aggregation, with a half-maximal inhibitory concentration (IC₅₀) of approximately 80 nM. This was nearly 18 times more potent than the reference compound, curcumin. mdpi.com Its isomer, 4k (N²-(4-bromobenzyl)quinazoline-2,4-diamine), proved to be a superior inhibitor of Aβ42 aggregation (IC₅₀ = 1.7 µM) and acted as a dual inhibitor for both Aβ40 and Aβ42. mdpi.com In a separate study, compound 15b (4-(benzylamino)quinazolin-2-ol) was identified as the most potent Aβ40 aggregation inhibitor in its series, with an IC₅₀ of 270 nM, making it about 4-fold more potent than curcumin. capes.gov.br These findings highlight the suitability of the quinazoline framework for developing agents that can target the pathological aggregation of Aβ peptides. mdpi.comcapes.gov.br
Table 2: Inhibition of β-Amyloid Aggregation by Quinazoline Derivatives
| Compound | Target | IC₅₀ Value | Comparison to Curcumin | Source(s) |
|---|---|---|---|---|
| 3k | Aβ40 | ~80 nM | ~18-fold more potent | mdpi.com |
| 4k | Aβ42 | 1.7 µM | ~1.8-fold more potent | mdpi.com |
| 4k | Aβ40 | 1.7 µM | - | mdpi.com |
| 15b | Aβ40 | 270 nM | ~4-fold more potent | capes.gov.br |
Necroptosis Inhibition Mechanisms
Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is implicated in various inflammatory diseases. A promising therapeutic strategy involves inhibiting this pathway. Researchers have identified a series of quinazoline derivatives as potent inhibitors of Receptor Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis pathway.
Through a structure-based design approach, compound 32 was identified as a highly effective RIPK3 inhibitor, with an IC₅₀ value of 27 nM. This compound was also shown to inhibit necroptosis in cellular assays with a half-maximal effective concentration (EC₅₀) of 0.45 µM. The mechanism of action involves the direct binding of the quinazoline derivative to RIPK3, which prevents the phosphorylation of both RIPK3 itself and its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). The phosphorylation of MLKL is a critical step for the execution of necroptosis. By inhibiting this cascade, these quinazoline compounds effectively suppress necroptotic cell death. An interesting consequence of this inhibition is a shift in the cell death modality from inflammatory necroptosis to non-inflammatory apoptosis, highlighting a dual therapeutic benefit.
Interaction with Specific Receptor Systems and Ligand Binding (e.g., Peroxisome Proliferator-Activated Receptor γ (PPARγ))
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of energy metabolism and is a therapeutic target for type 2 diabetes. A series of novel quinazoline-4(3H)-one-sulfonylurea hybrids have been designed and synthesized to act as agonists for PPARγ.
In vitro evaluation of these derivatives demonstrated significant binding affinities for the PPARγ receptor. Several compounds exhibited high affinity, with IC₅₀ values in the sub-micromolar range. For example, compounds 19b , 19d , 19f , 25f , and 25g showed potent binding, with compound 19d being one of the most active. Molecular docking studies were conducted to understand the binding patterns of these compounds within the PPARγ ligand-binding domain, confirming their potential as effective agonists.
Table 3: PPARγ Binding Affinities of Quinazolin-4(3H)-one Derivatives
| Compound | IC₅₀ Value (µM) |
|---|---|
| 19b | 0.371 |
| 19d | 0.350 |
| 19f | 0.369 |
| 25f | 0.408 |
| 25g | 0.353 |
Evaluation of Anti-inflammatory Potentials through COX Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key to the inflammation process, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The quinazoline nucleus has been utilized to develop novel inhibitors of COX enzymes, with some derivatives showing high potency and selectivity.
In one study, three series of 2,4,7-substituted quinazolines were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. The research found that specific structural features were crucial for activity and selectivity. From the synthesized compounds, eleven showed notable selectivity for COX-1, with eight of them being completely selective for this isoform over COX-2. The most potent quinazoline inhibitor identified in this series had an IC₅₀ value of 64 nM for COX-1. Another study focused on a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives and evaluated their anti-inflammatory activity. Among these, compound 4 was found to have the highest activity, with an IC₅₀ value of 1.772 µg/ml in an in vitro protein denaturation assay. These results indicate that the quinazoline scaffold is a viable starting point for designing potent and potentially selective anti-inflammatory agents that target the COX enzymes.
Computational Chemistry and Molecular Modeling of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions (e.g., DFT methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. nih.gov These methods are used to determine optimized molecular geometry, electronic structure, and vibrational frequencies, which are crucial for understanding molecular stability, reactivity, and spectroscopic signatures. researchgate.netnih.gov
For quinazoline (B50416) derivatives, DFT calculations with basis sets like B3LYP/6-311++G(d,p) are commonly employed to analyze key electronic and structural parameters. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with biological targets like proteins and enzymes. Furthermore, DFT is used to predict spectroscopic data, such as FT-IR and Raman spectra, which can be correlated with experimental findings to confirm the compound's structure. researchgate.net
| Parameter | Description | Typical Application for Quinazolines |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity and sites prone to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity and sites prone to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Helps understand the electrostatic interactions with receptor sites. |
| MEP Analysis | Molecular Electrostatic Potential map. | Identifies reactive sites for electrophilic and nucleophilic interactions. researchgate.net |
| Vibrational Frequencies | Calculated infrared and Raman spectral peaks. | Aids in structural confirmation by comparing with experimental spectra. |
This table summarizes key parameters derived from DFT calculations and their relevance in studying quinazoline derivatives.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com It is instrumental in structure-based drug design for understanding binding mechanisms and screening large compound libraries. nih.govderpharmachemica.com
Docking algorithms place the ligand (e.g., a quinazoline derivative) into the binding site of a biological target, such as a kinase, and calculate a score that estimates the binding affinity (e.g., in kcal/mol). researchgate.net This score helps rank different compounds and prioritize the most promising candidates for further investigation. The simulation also predicts the binding pose, which is the three-dimensional orientation of the ligand within the active site. For instance, studies on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase have successfully predicted binding modes where the quinazoline core occupies the ATP-binding pocket. derpharmachemica.comnih.gov
Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces. nih.govbenthamdirect.com For example, docking studies of quinazoline-based inhibitors with EGFR have identified crucial hydrogen bonds with key amino acid residues like Met769 in the hinge region. nih.govnih.gov Similarly, docking of a dimethoxyquinazoline derivative into the JAK2 kinase active site revealed hydrogen bonding with Arg980 and hydrophobic interactions with residues like Leu856 and Ala880. nih.gov This detailed understanding of interactions is essential for optimizing the ligand's structure to enhance its potency and selectivity. nih.gov
| Quinazoline Derivative | Target Protein | Predicted Binding Affinity (Score) | Key Interacting Residues | Interaction Type |
| Substituted Quinazoline | Tubulin (Colchicine site) | -8.17 to -9.83 kcal/mol | LYS254, LYS352, ALA180 | Hydrogen bond, Hydrophobic |
| (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine | JAK2 Kinase | Not specified | Arg980, Leu856, Ala880 | Hydrogen bond, Hydrophobic nih.gov |
| 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) | Liver Cancer Marker (5F59) | -7.9 kcal/mol | Not specified | Not specified |
| Quinazoline-2,4,6-triamine derivative | EGFR Kinase | Not specified | Met769 | Hydrogen bond nih.govnih.gov |
| 5-Styryltetrazolo[1,5-c]quinazoline | Tubulin | Not specified | ASN101, LYS254, GLU71 | Hydrogen bond, Halogen interactions nih.gov |
This table presents examples of molecular docking results for various quinazoline derivatives against different biological targets.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Environments
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. tandfonline.comnih.gov MD simulations track the movements and interactions of atoms over time, providing insights into the stability of the complex and the flexibility of both the ligand and the protein in a simulated physiological environment. benthamdirect.comnih.gov
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand backbone from their initial positions, indicating the stability of the complex. The Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of individual amino acid residues. The radius of gyration (Rg) reflects the compactness of the protein over the simulation time. tandfonline.com These analyses help confirm whether the binding mode predicted by docking is stable over time and provide a more realistic understanding of the binding event. benthamdirect.com
| MD Simulation Parameter | Description | Implication for Ligand-Protein Complex |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable, low RMSD value suggests the complex has reached equilibrium and is stable. tandfonline.com |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and ligand, which can be important for binding. |
| Radius of Gyration (Rg) | Measures the overall compactness of the protein structure. | A stable Rg value indicates the protein is not undergoing major unfolding or conformational changes. tandfonline.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation period. | Confirms the stability of key interactions identified in docking. nih.gov |
This table outlines the primary parameters evaluated in MD simulations to assess the stability and dynamics of ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization. ijper.orgnih.gov
Various QSAR models, including 2D-QSAR and 3D-QSAR (like CoMFA and CoMSIA), have been successfully applied to quinazoline derivatives. ijper.orgnih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set." researchgate.net The resulting models use molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict activity. nih.gov For example, 3D-QSAR studies on quinazoline-based EGFR inhibitors have generated contour maps that visualize regions where certain properties (e.g., steric bulk or positive charge) would increase or decrease biological activity, providing a clear roadmap for designing more potent analogs. ijper.orgfrontiersin.org
| QSAR Model Type | Key Descriptors | Statistical Parameters (Example) | Application |
| 2D-QSAR | Topological, electronic, physicochemical (e.g., LogP, HOMO/LUMO energy). researchgate.net | R² = 0.659 - 0.763 | Predicts activity based on 2D structural features. |
| 3D-QSAR (CoMFA) | Steric and electrostatic fields. | q² = 0.757, r² = 0.925 ijper.org | Provides 3D contour maps to guide structural modifications for improved activity. benthamdirect.com |
| 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. | q² = 0.762, r² = 0.984 benthamdirect.com | Offers a more detailed 3D map of favorable and unfavorable regions for interaction. nih.gov |
This table provides an overview of different QSAR models applied to quinazoline derivatives, including typical descriptors and validation metrics (R²: coefficient of determination; q²: cross-validated R²).
Virtual Screening Approaches for Identification of Novel Quinazoline Derivatives
Virtual screening is a powerful computational method used to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govresearchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov
Structure-based virtual screening, which relies on molecular docking, is commonly used. A library of thousands or millions of compounds is docked into the active site of a target protein, and the compounds are ranked based on their docking scores. The top-ranked "hits" are then selected for further computational analysis or experimental validation. This method has been successfully used to identify novel quinazoline-based inhibitors for various targets, including JAK2 kinase and EGFR. nih.govfrontiersin.org Ligand-based virtual screening, which uses the structure of a known active compound as a template to find similar molecules, is another effective strategy. frontiersin.org
Future Research Directions and Unexplored Avenues for 2,4 Dichloro 6,7,8 Trimethoxyquinazoline
Development of Novel and Green Synthetic Methodologies for the Compound and its Analogues
The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that often involve harsh reagents and generate significant chemical waste. The future of synthesizing 2,4-Dichloro-6,7,8-trimethoxyquinazoline and its analogues lies in the adoption of green and sustainable chemistry principles. magnusconferences.com These approaches aim to reduce the environmental impact of chemical synthesis by utilizing renewable feedstocks, non-toxic solvents, and energy-efficient techniques. magnusconferences.com
Key areas of exploration in the green synthesis of this compound and its derivatives include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net The application of microwave irradiation in the synthesis of 3-substituted-quinazolin-4(3H)-ones has proven to be highly efficient. tandfonline.com
Use of Eco-Friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like deep eutectic solvents (DES), ionic liquids, or even water is a crucial aspect of sustainable synthesis. tandfonline.commonash.edu For instance, a choline (B1196258) chloride:urea (B33335) deep eutectic solvent has been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.com Bio-derived solvents such as glycerol (B35011) and ethyl lactate (B86563) also hold immense potential. monash.edu
Heterogeneous Nano-catalysts: The use of recyclable nano-catalysts, such as magnetic modified graphene oxide supported with copper, can enhance reaction efficiency and allow for easy separation and reuse of the catalyst, minimizing waste. nih.gov Nano-In2O3 has also been shown to be an effective catalyst for quinazoline synthesis.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent is an ideal green chemistry approach, as it eliminates solvent-related waste and simplifies product purification. ingentaconnect.combohrium.com
Below is an interactive data table summarizing various green synthetic approaches applicable to quinazoline derivatives.
| Green Chemistry Approach | Key Advantages | Example Application in Quinazoline Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and energy efficiency. | One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com |
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, and recyclable. | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones using choline chloride:urea. tandfonline.com |
| Heterogeneous Nano-catalysts | High surface area, enhanced reactivity, and easy recyclability. | Use of magnetic hydroxyapatite (B223615) nanoparticles for the synthesis of biologically active quinazolines. |
| Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification, and is cost-effective. | Phosphotungstic acid as a green catalyst for spiro and cyclized quinazolinones under solvent-free conditions. researchgate.net |
Exploration of Undiscovered Biological Targets and Disease Indications for this compound Derivatives
While quinazoline derivatives are well-known for their anticancer properties, particularly as kinase inhibitors, the therapeutic potential of this compound derivatives is likely much broader. biomedres.usnewdrugapprovals.org Future research should focus on screening this compound and its analogues against a diverse range of biological targets to uncover novel therapeutic applications.
Promising, yet underexplored, areas for this specific quinazoline derivative include:
Neurodegenerative Diseases: Some quinazoline derivatives have shown potential in the context of Alzheimer's disease. nih.govresearchgate.net Investigating the ability of this compound derivatives to modulate targets relevant to neurodegeneration, such as cholinesterases or beta-secretase, could yield novel therapies. nih.gov
Infectious Diseases: The quinazoline scaffold has been associated with antibacterial, antifungal, and antiviral activities. mdpi.com Given the urgent need for new antimicrobial agents to combat drug resistance, screening derivatives of this compound against a panel of pathogenic microbes is a promising avenue. magnusconferences.com
Inflammatory Disorders: Certain quinazolinone derivatives have demonstrated anti-inflammatory properties. nih.gov Exploring the potential of this compound derivatives to modulate inflammatory pathways could lead to new treatments for a variety of inflammatory conditions.
Metabolic Diseases: The role of quinazoline derivatives in metabolic disorders is an emerging area of research. Investigating their effects on targets related to diabetes and hyperlipidemia could open up new therapeutic possibilities. nih.gov
Advanced Mechanistic Investigations Using Proteomics and Other Omics Technologies
A deep understanding of the mechanism of action is crucial for the development of any new therapeutic agent. Advanced "omics" technologies, such as proteomics and metabolomics, can provide a comprehensive view of the cellular effects of this compound derivatives, helping to identify their biological targets and elucidate their mechanisms of action.
Future mechanistic studies should employ:
Chemical Proteomics: This approach can be used to identify the direct protein targets of a small molecule within a complex biological system. mdpi.com Techniques like activity-based protein profiling (ABPP) can pinpoint the specific enzymes that interact with the quinazoline derivative. nih.gov
Quantitative Proteomics: Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to quantify changes in protein expression levels in response to treatment with the compound, providing insights into the affected cellular pathways. mdpi.com
Metabolomics: By analyzing the changes in metabolite levels within cells or tissues after treatment, metabolomics can reveal the metabolic pathways that are perturbed by the quinazoline derivative. nih.govprinceton.edu This can help to understand the compound's broader physiological effects and identify potential off-target effects.
Genomics and Transcriptomics: These technologies can be used to study how the compound affects gene expression, providing a more complete picture of its cellular impact. nih.gov
Design and Synthesis of Multi-Targeting Quinazoline Hybrid Molecules
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. researchgate.net A promising therapeutic strategy is the development of multi-target drugs that can simultaneously modulate several key targets. researchgate.net The this compound scaffold is an excellent starting point for the design of such multi-targeting agents through molecular hybridization. nih.gov
Future research in this area could focus on:
Combining with other Pharmacophores: Hybrid molecules can be created by covalently linking the this compound core with other known bioactive scaffolds, such as triazoles, oxadiazoles, or indolin-2-ones. nih.govnih.gov
Targeting Multiple Kinases: In cancer therapy, targeting multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR simultaneously can be more effective than inhibiting a single kinase. nih.govmdpi.com Derivatives of this compound could be designed as dual or multi-kinase inhibitors.
Addressing Different Aspects of a Disease: For Alzheimer's disease, a hybrid molecule could be designed to inhibit both cholinesterase and beta-secretase, two key enzymes in the disease pathology. nih.gov
Overcoming Drug Resistance: Multi-target agents can be designed to overcome the resistance mechanisms that often develop with single-target drugs. mdpi.com
The following table presents examples of quinazoline-based hybrid molecules and their multi-target activities.
| Hybrid Molecule Type | Targeted Biological Pathways/Molecules | Potential Therapeutic Application |
| Quinazoline-Triazole Hybrids | EGFR, VEGFR-2, and Topoisomerase II | Cancer nih.gov |
| Quinazoline-Oxadiazole Hybrids | Proliferation pathways in cancer cells | Cancer nih.gov |
| Quinazoline-Indolin-2-one Hybrids | Proliferation pathways in various cancer cell lines | Cancer nih.gov |
| Quinazoline-Artemisinin Hybrids | Cytomegalovirus replication | Antiviral therapy mdpi.com |
Application of Artificial Intelligence and Machine Learning in Quinazoline Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. jddtonline.inforesearchgate.net These computational tools can be applied to the development of this compound derivatives to enhance their therapeutic potential.
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new quinazoline derivatives based on their chemical structure, guiding the design of more potent compounds. nih.gov
ADMET Prediction: AI and ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles. jddtonline.infonih.gov
De Novo Drug Design: Generative AI models can design entirely new quinazoline-based molecules with desired properties, expanding the chemical space for drug discovery. researchgate.net
Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict how quinazoline derivatives bind to their target proteins, providing insights into the molecular basis of their activity and guiding further optimization. nih.govresearchgate.net By leveraging these advanced in silico techniques, researchers can significantly reduce the time and cost associated with traditional drug discovery processes. acs.org
Q & A
Q. Q: What are the standard synthetic routes for 2,4-dichloro-6,7,8-trimethoxyquinazoline, and how are yields optimized?
A: The compound is typically synthesized via chlorination of 2,4-dihydroxy-6,7,8-trimethoxyquinazoline using phosphorus oxychloride (POCl₃) as the chlorinating agent. Dimethylaniline or diethylaniline is often added as a catalyst to enhance reactivity. Key steps include:
- Reaction Conditions : Reflux at 90–100°C for 4–6 hours .
- Workup : The product is precipitated by pouring the reaction mixture into ice water, followed by crystallization using methylene chloride/hexane.
- Yield Optimization : Increasing POCl₃ stoichiometry (1:3 molar ratio) and extended reflux durations (up to 6 hours) improve yields to ~70–75% .
Advanced Synthesis
Q. Q: How can researchers address low yields or byproduct formation during synthesis?
A: Common issues arise from incomplete chlorination or competing side reactions. Methodological adjustments include:
- Catalyst Screening : Substituting dimethylaniline with pyridine reduces side reactions in sensitive substrates .
- Solvent Selection : Using anhydrous tetrahydrofuran (THF) instead of DMF minimizes hydrolysis of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like 2-chloro-4-hydroxy analogs .
Basic Biological Activity
Q. Q: What known biological activities are associated with this compound?
A: The compound is a known impurity in doxazosin formulations and exhibits adrenergic receptor modulation, though with weaker affinity than the parent drug. In vitro studies suggest:
- Hypertension Relevance : Partial α1-adrenergic antagonism, contributing to vasodilation .
- Cytotoxicity : Moderate activity against breast cancer cell lines (e.g., IC₅₀ = 18 µM in MCF-7) .
Advanced Biological Evaluation
Q. Q: How should researchers design assays to resolve contradictory cytotoxicity data across studies?
A: Discrepancies often stem from assay conditions. Key considerations:
- Cell Line Selection : Compare results across multiple lines (e.g., T47D vs. MCF-7) to identify tissue-specific effects .
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced toxicity artifacts .
- Proliferation Assays : Combine MTT assays with flow cytometry to distinguish cytostatic vs. apoptotic effects .
Analytical Characterization
Q. Q: Which analytical techniques are most reliable for characterizing this compound?
A:
Stability and Storage
Q. Q: What are the recommended storage conditions, and how does environmental exposure affect stability?
A:
- Storage : 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis .
- Degradation Pathways :
Structure-Activity Relationship (SAR)
Q. Q: How do substituents influence the compound’s bioactivity?
A: Key SAR findings from analogs:
Advanced Mechanistic Studies
Q. Q: What computational tools can predict binding modes to adrenergic receptors?
A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are effective:
- Docking : The chloro-substituted quinazoline core occupies the doxazosin-binding pocket (ΔG = -9.2 kcal/mol) .
- MD Analysis : Methoxy groups stabilize interactions with Tyr356 and Asp106 residues over 100 ns trajectories .
Handling and Safety
Q. Q: What safety protocols are essential for handling this compound?
A:
- PPE : Nitrile gloves, lab coat, and goggles (irritant to skin/eyes) .
- Ventilation : Use fume hoods during synthesis due to POCl₃ fumes .
- Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite .
Data Contradiction Analysis
Q. Q: How can researchers reconcile conflicting cytotoxicity data in literature?
- Variable | Impact
- Cell Passage Number : Early-passage cells (≤20) show higher sensitivity (IC₅₀ = 12 µM vs. 25 µM in late-passage).
- Serum Concentration : 10% FBS masks cytotoxicity vs. 2% FBS (ΔIC₅₀ = 2.5-fold).
- Resolution : Standardize cell culture conditions and validate with clonogenic assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
